3,5-dimethoxy-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide
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Overview
Description
3,5-dimethoxy-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with methoxy groups and an azetidine ring, which is further functionalized with a pyridazinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzamide Core: This can be achieved through the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with N-methylazetidine.
Introduction of the Pyridazinyl Group: The pyridazinyl group can be introduced via a nucleophilic substitution reaction, where the azetidine nitrogen attacks a suitable pyridazine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.
Reduction: Formation of 3,5-dimethoxy-N-methylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving benzamide derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethoxybenzamide: Lacks the azetidine and pyridazinyl groups, making it less complex.
N-methylbenzamide: Lacks the methoxy and pyridazinyl groups.
3,5-dimethoxy-N-methylbenzamide: Lacks the pyridazinyl group.
Uniqueness
3,5-dimethoxy-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide is unique due to the presence of both the azetidine ring and the pyridazinyl group, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H22N4O3 |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
3,5-dimethoxy-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide |
InChI |
InChI=1S/C18H22N4O3/c1-12-5-6-17(20-19-12)22-10-14(11-22)21(2)18(23)13-7-15(24-3)9-16(8-13)25-4/h5-9,14H,10-11H2,1-4H3 |
InChI Key |
RKOKHCIBWPHZSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)N2CC(C2)N(C)C(=O)C3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
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